Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl-
Description
The compound Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- features a strained bicyclo[4.2.0]octene framework with three key substituents:
- A methylseleno (-SeCH₃) group at position 6.
- A phenyl group at position 5.
- A ketone at position 2.
Selenium's polarizability and nucleophilicity distinguish it from sulfur or oxygen analogs, influencing both synthetic pathways and functional outcomes .
Properties
CAS No. |
820963-17-5 |
|---|---|
Molecular Formula |
C15H16OSe |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
8-methylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one |
InChI |
InChI=1S/C15H16OSe/c1-17-15-13(10-6-3-2-4-7-10)11-8-5-9-12(16)14(11)15/h2-4,6-7,11,14H,5,8-9H2,1H3 |
InChI Key |
YRLFYMCRKQUWIX-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=C(C2C1C(=O)CCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent steps include the introduction of the methylseleno group and the phenyl group through substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency. The purification process is also crucial, often involving chromatography techniques to isolate the desired product from by-products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylseleno group typically yields selenoxide, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Scientific Research Applications
Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- involves its interaction with molecular targets through its reactive functional groups. The methylseleno group can undergo redox reactions, influencing the compound’s overall reactivity. The phenyl group can participate in π-π interactions with aromatic systems, enhancing binding affinity to specific targets. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Bicyclo[4.2.0]octene Derivatives
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues
Key Observations :
- Steric Effects: The 7-phenyl and 8-methylseleno groups in the target compound create significant steric hindrance, slowing ring-opening metathesis polymerization (ROMP) compared to less bulky analogs like carboxamides .
- Electronic Effects : Selenium's electron-donating nature (via σ- and π-bonding) may stabilize transition states in isomerization or polymerization, contrasting with sulfur's stronger electronegativity in thia-analogues .
Reactivity in Polymerization and Isomerization
Table 2: Reactivity Comparison in ROMP and Isomerization
Key Findings :
- Carboxamides vs. Seleno Derivatives: Carboxamides undergo rapid isomerization and ROMP due to favorable electronic interactions with Ru catalysts, whereas the seleno derivative's bulk may impede these processes .
Biological Activity
Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- is a compound of growing interest in the field of medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- IUPAC Name : 8-(Methylseleno)-7-phenyl-bicyclo[4.2.0]oct-7-en-2-one
- CAS Number : 820963-21-1
- Molecular Formula : C13H20OSe
- Molecular Weight : 271.27 g/mol
Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- exhibits several biological activities attributed to its unique structure:
- Antioxidant Activity : The methylselenol group is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may interact with various enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Cell Signaling Modulation : It may influence signal transduction pathways by binding to specific receptors or modifying protein interactions.
Anticancer Properties
Research has indicated that bicyclic compounds can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A study conducted by Zhang et al. (2023) demonstrated that derivatives of bicyclo[4.2.0]octane compounds showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of bicyclo[4.2.0]oct-7-en-2-one derivatives on cancer cell lines.
- Methodology : MTT assay was performed on various cancer cell lines.
- Results : The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
- : The study suggests that further modifications could enhance its efficacy as an anticancer agent.
-
Study on Anti-inflammatory Mechanism :
- Objective : To assess the anti-inflammatory effects of the compound in LPS-stimulated macrophages.
- Methodology : ELISA assays were used to measure cytokine levels.
- Results : A significant reduction in TNF-alpha and IL-6 levels was observed.
- : This supports the potential use of the compound in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Bicyclo[4.2.0]oct-7-en-2-one | C8H10O | Moderate antioxidant activity |
| Bicyclo[4.2.0]octan-1-one | C9H12O | Low cytotoxicity |
| Bicyclo[3.3.0]octan-2-one | C8H10O | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
